molecular formula C22H29N7O4 B11677086 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate

Cat. No.: B11677086
M. Wt: 455.5 g/mol
InChI Key: UVVOMALNABLRCW-OEAKJJBVSA-N
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Description

4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate is a complex organic compound featuring a triazine ring substituted with pyrrolidine groups, a hydrazinylidene linkage, and a dimethoxyphenyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through the cyclization of appropriate precursors, often involving the use of cyanuric chloride and amines under controlled conditions.

    Substitution with Pyrrolidine Groups: The triazine core is then functionalized with pyrrolidine groups through nucleophilic substitution reactions.

    Hydrazinylidene Linkage Formation: The hydrazinylidene linkage is introduced by reacting the triazine derivative with hydrazine or its derivatives.

    Attachment of Dimethoxyphenyl Acetate: Finally, the dimethoxyphenyl acetate moiety is attached through esterification or similar reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine and hydrazinylidene moieties.

    Reduction: Reduction reactions can target the triazine ring and hydrazinylidene linkage.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the triazine ring and phenyl acetate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are employed under conditions such as reflux or catalytic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may serve as a probe or ligand in studies involving enzyme interactions, receptor binding, and cellular uptake.

Medicine

Medicinally, the compound has potential as a therapeutic agent due to its ability to interact with specific biological targets. It may be investigated for its efficacy in treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazine ring and pyrrolidine groups play a crucial role in binding to these targets, while the hydrazinylidene linkage and phenyl acetate moiety contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4,6-di(pyrrolidin-1-yl)-1,3,5-triazine: Lacks the hydrazinylidene linkage and phenyl acetate moiety.

    2,6-dimethoxyphenyl acetate: Lacks the triazine ring and pyrrolidine groups.

    Hydrazinylidene derivatives: May have different substituents on the triazine ring or phenyl acetate moiety.

Uniqueness

The uniqueness of 4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2,6-dimethoxyphenyl acetate lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H29N7O4

Molecular Weight

455.5 g/mol

IUPAC Name

[4-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C22H29N7O4/c1-15(30)33-19-17(31-2)12-16(13-18(19)32-3)14-23-27-20-24-21(28-8-4-5-9-28)26-22(25-20)29-10-6-7-11-29/h12-14H,4-11H2,1-3H3,(H,24,25,26,27)/b23-14+

InChI Key

UVVOMALNABLRCW-OEAKJJBVSA-N

Isomeric SMILES

CC(=O)OC1=C(C=C(C=C1OC)/C=N/NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NNC2=NC(=NC(=N2)N3CCCC3)N4CCCC4)OC

Origin of Product

United States

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